molecular formula C11H9BrO3 B8670821 3-(2-Bromophenyl)glutaric anhydride

3-(2-Bromophenyl)glutaric anhydride

Cat. No.: B8670821
M. Wt: 269.09 g/mol
InChI Key: RWJBJEJDXXDUKI-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)glutaric anhydride is a cyclic anhydride derived from glutaric acid, featuring a brominated phenyl substituent at the third position of the glutaric backbone. Structurally, it consists of a six-membered cyclic anhydride ring fused with a 2-bromophenyl group, which confers distinct electronic and steric properties compared to unsubstituted glutaric anhydride. This compound is primarily utilized in organic synthesis, particularly in acylation reactions, polymer modification, and as a precursor for bioactive molecules . Its bromine substituent enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions and material science applications .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

4-(2-bromophenyl)oxane-2,6-dione

InChI

InChI=1S/C11H9BrO3/c12-9-4-2-1-3-8(9)7-5-10(13)15-11(14)6-7/h1-4,7H,5-6H2

InChI Key

RWJBJEJDXXDUKI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-(2-Bromophenyl)glutaric anhydride, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound 2-Bromophenyl at C3 ~285.11 Acylation, polymer modification, drug synthesis High electrophilicity due to bromine; steric hindrance at ortho position
3-(4-Chlorophenyl)glutaric anhydride 4-Chlorophenyl at C3 ~240.66 Organic synthesis, cross-coupling reactions Chlorine’s electron-withdrawing effect enhances reactivity compared to unsubstituted analogs
2-Phenylglutaric anhydride Phenyl at C2 ~218.21 Polymer composites, esterification Phenyl group at C2 reduces steric hindrance compared to C3 substitution
3-Methylglutaric anhydride Methyl at C3 ~142.15 Enzyme-catalyzed reactions, small-molecule synthesis Methyl group increases hydrophobicity; lower steric demand
Glutaric anhydride (unsubstituted) None ~114.10 Broad acylation, protein modification High reactivity due to unhindered cyclic structure

Reactivity and Stability

  • Ring Size and Stability : Glutaric anhydride derivatives form six-membered rings, which are more stable and less reactive than five-membered succinic anhydride analogs. This stability allows for controlled acylation in peptide synthesis and polymer chemistry .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Enhance electrophilicity of the carbonyl groups, accelerating nucleophilic attacks in acylation reactions. Bromine’s larger atomic size increases steric hindrance, particularly in ortho-substituted derivatives like this compound, which may slow reactions requiring spatial accessibility . Hydrophobic Groups (e.g., Methyl): Improve compatibility with nonpolar matrices in composite materials but reduce solubility in aqueous systems .

Research Findings and Case Studies

  • Synthesis Optimization :
    • 3-(4-Chlorophenyl)glutaric anhydride is synthesized via refluxing 3-(4-Chlorophenyl)glutaric acid in acetyl chloride, yielding 89% purity . The brominated analog likely requires similar conditions but with extended reaction times due to bromine’s lower reactivity .
  • Enzymatic Specificity: A study on Bacillus pseudofirmus acylase revealed that 3-isobutylglutaric anhydride undergoes enantioselective hydrolysis to produce (R)-3-isobutyl glutaric acid monoamide (99.96% enantiomeric excess). Substituting the isobutyl group with bromophenyl may alter enzyme-substrate interactions due to steric and electronic differences .
  • Protein Modification :
    • Glutaric anhydride modifies lysine residues in proteins more efficiently than succinic anhydride at lower concentrations (0.16 mM vs. 0.5 mM for glutaryl-CoA), suggesting higher reactivity. Bromophenyl substitution could influence residue selectivity .

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